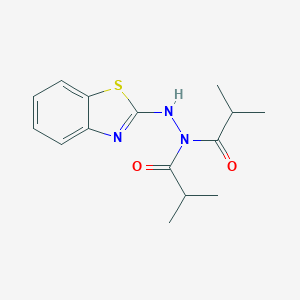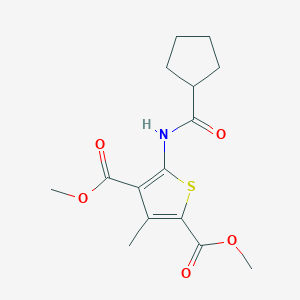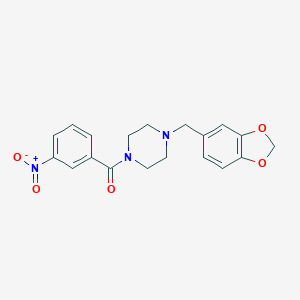
2-(3-chlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as SU6656 and has been found to have various biochemical and physiological effects. The purpose of
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit antimicrobial and antioxidant activities . They have been shown to interact with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .
Mode of Action
For instance, similar compounds have been shown to inhibit the growth of microbes, suggesting a potential antimicrobial action .
Biochemical Pathways
Similar compounds have been found to exhibit antioxidant properties, suggesting that they may interact with biochemical pathways involved in oxidative stress .
Result of Action
Similar compounds have been found to exhibit antimicrobial and antioxidant activities, suggesting that they may inhibit the growth of microbes and mitigate oxidative stress .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3-chlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione in lab experiments is its potent anti-cancer properties. This compound can inhibit the growth of various cancer cells, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-chlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione. One of the primary areas of research is the development of new cancer therapies that utilize this compound. Additionally, there is also a need for further research to understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative disorders. Finally, there is also a need for further research to optimize the synthesis process of this compound to make it more accessible for lab experiments.
In conclusion, 2-(3-chlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a promising compound that has been extensively studied for its potential applications in scientific research. This compound has potent anti-cancer properties and has also been studied for its potential applications in the treatment of neurodegenerative disorders. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of new therapies and a better understanding of its mechanism of action.
Synthesemethoden
The synthesis of 2-(3-chlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a complex process that involves several steps. One of the commonly used methods for synthesizing this compound is the reaction of 3-chloroaniline with 2,4-dimethoxybenzaldehyde in the presence of an acid catalyst. The resulting product is then subjected to further reactions to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cells. Additionally, this compound has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-4,5-dimethoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4/c1-21-12-7-6-11-13(14(12)22-2)16(20)18(15(11)19)10-5-3-4-9(17)8-10/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRYPEGMVVQOIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-4-[(2,3-dichloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440562.png)

![4-[4-(dimethylamino)phenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B440573.png)
![4-Methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B440574.png)
![2-(3,4-Dimethoxyphenyl)-4-[(4-{4-nitrophenyl}-1-piperazinyl)carbonyl]quinoline](/img/structure/B440608.png)
![Ethyl 6-ethyl-2-[(furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B440628.png)

![Methyl 2-{[(3-chlorophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B440647.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440660.png)
![5-[2-(4-Chlorophenyl)acetyl]-6-(4-ethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B440707.png)
![6-Anthracen-9-yl-5-benzoyl-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B440713.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,4,5-trimethoxyphenyl)-2-furamide](/img/structure/B440737.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B440749.png)